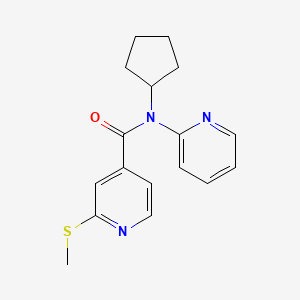
6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a picolinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with nicotinonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into various biological processes.
Mechanism of Action
The mechanism of action of 6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler compound with a similar nicotinonitrile moiety.
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile: Another derivative with similar structural features.
Uniqueness
6-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring, a nicotinonitrile moiety, and a picolinoyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-4-5-16(20-12-13)23-14-6-9-21(10-7-14)17(22)15-3-1-2-8-19-15/h1-5,8,12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJQWTLYNFVOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)

![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)

![3-(BENZENESULFONYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PROPANAMIDE](/img/structure/B2769287.png)

